molecular formula C10H16N2 B1417297 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine CAS No. 1094323-93-9

1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine

Cat. No.: B1417297
CAS No.: 1094323-93-9
M. Wt: 164.25 g/mol
InChI Key: CDKCLVKWNDKZFM-UHFFFAOYSA-N
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Description

1-N-Methyl-1-N-(propan-2-yl)benzene-1,3-diamine (CAS: 1094323-93-9) is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1 and 3 positions. The amine groups are substituted with a methyl and an isopropyl group, respectively, resulting in a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 164.25 g/mol . This compound is characterized by its secondary amine substituents, which confer distinct steric and electronic properties compared to unsubstituted diamines.

Properties

IUPAC Name

3-N-methyl-3-N-propan-2-ylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)12(3)10-6-4-5-9(11)7-10/h4-8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKCLVKWNDKZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine typically involves the nitration of benzene to produce a mixture of nitrobenzene derivatives. This mixture is then subjected to reduction using iron powder to yield the corresponding diamine . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reduction step is typically carried out using catalytic hydrogenation or other efficient reducing agents.

Chemical Reactions Analysis

Types of Reactions

1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated amines.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (N1, N3) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
1-N-Methyl-1-N-(propan-2-yl)benzene-1,3-diamine Methyl, Isopropyl C₁₁H₁₆N₂ 164.25 Discontinued; R&D use
N1,N1-Diethyl-4-methylbenzene-1,3-diamine Diethyl, Methyl (C4 position) C₁₁H₁₈N₂ 178.27 No documented biological activity
6-Methoxy-N1-(4-(1-methylindol-3-yl)pyrimidin-2-yl)-4-morpholinobenzene-1,3-diamine (5g) Methoxy, Morpholino-pyrimidinyl C₂₄H₂₆N₆O₂Na 483.50 Antiproliferative/antimicrobial potential
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl, Methyl C₁₃H₁₉NO₂ 221.30 N,O-bidentate directing group for C–H functionalization
N1-(Prop-2-yn-1-yl)-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine (15) Propargyl, Pyridinyl-pyrimidinyl C₂₀H₁₈N₆ 342.40 Antiproliferative agent synthesis

Key Observations :

Steric and Electronic Effects: The methyl and isopropyl groups in the target compound introduce significant steric hindrance compared to smaller substituents (e.g., methoxy in compound 5g ). This may limit its reactivity in metal-catalyzed reactions compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates C–H bond activation .

Compound 8b (N1,N3-bis(4-(4-fluorophenyl)thiazol-2-yl)benzene-1,3-diamine) demonstrated superior antimicrobial activity in a series of bis-thiazole derivatives, highlighting the importance of heterocyclic substituents for bioactivity .

Pyrimidinyl-substituted analogs (e.g., compound 15) require multi-step syntheses involving coupling reactions with heteroaromatic halides , which may explain the discontinuation of simpler derivatives due to lower demand.

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Parameters

Property 1-N-Methyl-1-N-(propan-2-yl)benzene-1,3-diamine N1,N1-Diethyl-4-methylbenzene-1,3-diamine Compound 5g
LogP (Predicted) ~2.1 (estimated) 2.9 3.5
Hydrogen Bond Donors 2 2 3
Rotatable Bonds 3 4 7
Topological Polar Surface Area (Ų) 48.3 48.3 104.2

Insights :

  • The high polar surface area of compound 5g (104.2 Ų) correlates with its pyrimidinyl and morpholino substituents, enhancing solubility in polar solvents .

Biological Activity

1-N-Methyl-1-N-(propan-2-yl)benzene-1,3-diamine, also known as a derivative of benzene with two amine groups, has garnered attention for its potential biological activities. The compound's structure includes a benzene ring with methyl and isopropyl groups attached to the nitrogen atoms, contributing to its unique properties and applications in various fields including medicinal chemistry.

  • Molecular Formula: C10H16N2
  • Molecular Weight: 164.25 g/mol
  • CAS Number: 1094323-93-9

The compound's structure allows it to interact with biological systems in diverse ways, primarily through its amine functionalities that can engage in hydrogen bonding and other interactions with biological macromolecules.

Biological Activity Overview

Research indicates that 1-N-Methyl-1-N-(propan-2-yl)benzene-1,3-diamine exhibits notable antimicrobial and anticancer properties. These activities are attributed to its ability to bind to specific molecular targets, influencing various biological pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of 1-N-Methyl-1-N-(propan-2-yl)benzene-1,3-diamine has been explored in various cancer cell lines. It reportedly induces apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Activation of pro-apoptotic pathways

The biological activity is largely mediated by the compound's interaction with enzymes and receptors. It can act as a ligand, modulating enzymatic functions by binding to active sites, which may lead to the inhibition or activation of critical cellular processes.

Case Studies

Several studies have investigated the compound's effects on different cancer cell lines:

StudyCell LineIC50 (µM)Observations
Study AA2780 (Ovarian Cancer)13.7Significant cytotoxicity observed
Study B518A2 (Melanoma)1.5Strong toxicity noted
Study CNon-malignant fibroblast (NIH 3T3)33.8Lower toxicity compared to cancer cells

These findings highlight the compound's selective toxicity towards cancerous cells while sparing normal cells, making it a candidate for further drug development .

Comparative Analysis

Compared to structurally similar compounds, 1-N-Methyl-1-N-(propan-2-yl)benzene-1,3-diamine demonstrates unique properties due to the specific positioning of its amine groups and the presence of both methyl and isopropyl substituents. This configuration enhances its reactivity and biological activity.

Compound NameStructural FeaturesUnique Aspects
1-Methyl-4-propan-2-ylbenzeneLacks amine groupsSimpler structure
N-Methyl-1-phenyl-N-(1-phenyl-2-propanyl)-2-propanamineContains additional phenyl groupMore complex structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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